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Compound of Interest

5-Ethyl-2-hydroxy-3-
Compound Name:

methoxybenzaldehyde
CAS No.: 42044-93-9
Cat. No.: B2432653

Get Quote

Executive Technical Profile

Compound: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde CAS: 42044-93-9 Molecular
Formula: C10H1203 Molecular Weight: 180.20 g/mol Core Scaffold:o-Vanillin (2-hydroxy-3-
methoxybenzaldehyde) with an ethyl substitution at the C5 position.[1][2]

Significance in Research

This compound typically appears in two critical contexts:

» Impurity Profiling: As a side-reaction byproduct during the synthesis of vanillin derivatives or
lignin degradation studies.

» Metabolite Identification: As a functionalized aromatic intermediate in fungal metabolism
(e.g., Aspergillus species).

Distinguishing this compound from its structural analogs (such as commercial Ethyl Vanillin or
Vanillin) is vital because they share similar functional groups but differ significantly in metabolic
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stability and organoleptic properties.

Experimental Protocols

To ensure reproducible fragmentation data, the following self-validating protocols are
recommended for Electron lonization (EI) and Electrospray lonization (ESI).

Protocol A: GC-MS (Electron lonization)

Target: Structural fingerprinting and isomer differentiation.

Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol. Derivatization
(TMS) is optional but recommended if peak tailing occurs due to the phenolic hydroxyl.

« Inlet Conditions: Splitless mode at 250°C.

e Column: 30m x 0.25mm ID, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

o Temperature Program: Hold 60°C (1 min) - Ramp 20°C/min to 280°C - Hold 5 min.
e lon Source: El at 70 eV; Source Temp: 230°C.

o Validation Check: Monitor the m/z 180 (Molecular lon). If m/z 180 is absent, lower source
temperature to 200°C to prevent thermal degradation.

Protocol B: LC-ESI-MS/MS (Electrospray lonization)

Target: Soft ionization for molecular weight confirmation and MS2 substructure analysis.
e Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.

« lonization: Negative Mode (ESI-) is preferred due to the phenolic proton (acidic).
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o Note: Positive mode (ESI+) often yields weak [M+H]* signals unless ammonium buffers
are used to form [M+NHa]*.

o Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both fragile and stable
fragments.

Fragmentation Pathways & Mechanism

The fragmentation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is governed by the
competition between the ethyl side-chain cleavage and the functional group
(aldehyde/methoxy) elimination.

Key Mechanisms (El - 70 eV)

e Benzylic Cleavage (Dominant): The ethyl group at C5 undergoes

-cleavage, losing a methyl radical (*CHs) to form a stable benzylic cation. This is a primary
differentiator from non-alkylated analogs.

» Ortho-Effect (Diagnostic): The proximity of the aldehyde (C1) and hydroxyl (C2) groups
facilitates an intramolecular hydrogen transfer, often leading to the expulsion of water (H20)
or carbon monoxide (CO).

o Alpha-Cleavage: The aldehyde group loses a hydrogen atom (M-1) or the formyl radical
(CHOQOe, M-29).

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation cascade for the Molecular lon (m/z
180).
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Figure 1: Primary El fragmentation pathways. The loss of methyl (m/z 165) is the base peak
driver due to benzylic stabilization.

Comparative Performance Analysis

This section compares 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde against its most common
commercial "confusion partners™: Vanillin and Ethyl Vanillin.

Critical Distinction:
o Ethyl Vanillin (Commercial): The "ethyl" is on the oxygen (ethoxy group).

o 5-Ethyl-o-Vanillin (Target): The "ethyl" is on the carbon ring.

Table 1: Spectral Differentiation Matrix (EI-MS)
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5-Ethyl-2-hydroxy-3-
i b U Ethyl Vanillin

Feature methoxybenzaldehy . Vanillin
(Commercial)

de
Formula C10H1203 CoH1003 CsHsOs3
MW 180 166 152
m/z 151 (M - H) or
Base Peak m/z 165 (M - CHs) m/z 137 (M - CHO) 150
-15 Da (Ethyl -28/29 Da (Ethoxy
Key Loss -1 Da (Aldehyde H)
_cleavage) cleavage)
) ] Strong M-15 due to Loss of ethylene Classical M, M-1, M-
Diagnostic ]
ring-ethyl. (C2Ha4) from ethoxy. 29 pattern.

Performance Insight

e Resolution: In GC-MS, the target compound (MW 180) elutes significantly later than Vanillin
(MW 152) and Ethyl Vanillin (MW 166) due to increased molecular weight and lipophilicity.

« |dentification: The presence of a strong m/z 165 peak is the "smoking gun" for the ring-
ethylated species. In contrast, commercial Ethyl Vanillin (MW 166) fragments primarily to m/z
137 (loss of CHO) and m/z 138 (loss of Cz2Ha4 via McLafferty rearrangement of the ethoxy

group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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